1,4-Dithiin, 2,5-dinitro-3,6-diphenyl-
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Overview
Description
1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- is a heterocyclic compound that features a six-membered ring containing two sulfur atoms and two nitro groups at the 2 and 5 positions, along with two phenyl groups at the 3 and 6 positions
Preparation Methods
The synthesis of 1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- typically involves the nitration of 3,6-diphenyl-1,4-dithiin. The process begins with the preparation of 3,6-diphenyl-1,4-dithiin, which can be synthesized through the reaction of diphenylacetylene with sulfur. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups at the 2 and 5 positions .
Chemical Reactions Analysis
1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- can be compared with other similar compounds, such as:
3-Nitro-2,5-diphenyl-1,4-dithiin: This compound has only one nitro group and exhibits different reactivity and applications.
Tetraphenyl-1,4-dioxin:
The uniqueness of 1,4-Dithiin, 2,5-dinitro-3,6-diphenyl- lies in its combination of nitro and phenyl groups, which confer specific reactivity and potential for diverse applications .
Properties
CAS No. |
7402-85-9 |
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Molecular Formula |
C16H10N2O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,5-dinitro-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10N2O4S2/c19-17(20)15-13(11-7-3-1-4-8-11)23-16(18(21)22)14(24-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
WOGCYZTZJIAEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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